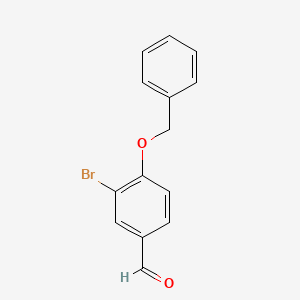

4-(Benzyloxy)-3-bromobenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of substituted bromobenzaldehydes, including compounds similar to 4-(Benzyloxy)-3-bromobenzaldehyde, often involves palladium-catalyzed C-H activation and ortho-bromination. A typical process might start from a benzaldehyde precursor, utilizing a directing group to orient the bromination reaction selectively (Dubost et al., 2011). Further, these compounds can be employed in the synthesis of various lipoxin analogues through palladium-catalyzed Heck-type coupling reactions (Nokami et al., 1998).

Molecular Structure Analysis

The molecular structure of related bromobenzaldehyde derivatives demonstrates that the compound forms a specific dihedral angle between the two benzene rings, influencing its chemical behavior and interaction potential. For example, certain derivatives form a dihedral angle, indicating the spatial arrangement of the molecular framework, which can impact its reactivity and intermolecular interactions (Yang et al., 2008).

Chemical Reactions and Properties

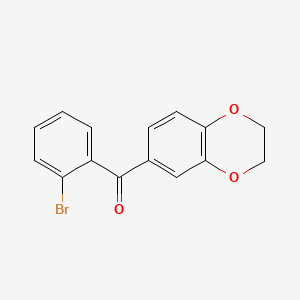

Bromobenzaldehydes, including 4-(Benzyloxy)-3-bromobenzaldehyde, can undergo various chemical reactions due to their functional groups. They are precursors in coupling reactions and are involved in synthesis routes leading to complex molecular structures like lipoxin analogues. These reactions are pivotal for the development of pharmacologically relevant compounds (Nokami et al., 1998).

Physical Properties Analysis

The physical properties of bromobenzaldehyde derivatives depend on their molecular structure. The presence of the benzyloxy and bromo groups affects their polarity, boiling points, melting points, and solubility. These properties are crucial for determining the conditions under which these chemicals can be stored and used in reactions.

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-3-bromobenzaldehyde include its reactivity towards nucleophilic substitution due to the bromo group and towards condensation reactions due to the aldehyde group. The benzyloxy group influences its electron distribution, affecting its reactivity and the types of reactions it can participate in.

For more in-depth information, these sources provide detailed insights into the compound's synthesis, structure, and chemical behavior:

- Synthesis and reactions: (Dubost et al., 2011), (Nokami et al., 1998).

- Molecular structure: (Yang et al., 2008).

Scientific Research Applications

Synthesis of Novel Chalcones Derivatives

- Scientific Field : Pharmaceutical and Medicinal Chemistry .

- Summary of Application : 4-(Benzyloxy)-3-bromobenzaldehyde is used in the synthesis of novel chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Benzyloxy-3-methoxybenzaldehyde, a derivative of 4-(Benzyloxy)-3-bromobenzaldehyde, is used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Medical Depigmentation

- Scientific Field : Dermatology .

- Summary of Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is an organic chemical in the phenol family with chemical formula C6H5CH2OC6H4OH . It is used as a topical drug for medical depigmentation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

PPARα Agonists for Retinal Disorders

- Scientific Field : Ophthalmology .

- Summary of Application : Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Schi Base Ligands

- Scientific Field : Inorganic Chemistry .

- Summary of Application : 4-(Benzyloxy)-2-hydroxybenzaldehyde, a derivative of 4-(Benzyloxy)-3-bromobenzaldehyde, is used in the synthesis of Schi base ligands .

- Methods of Application : The compounds were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Transition Metal Complexes

- Scientific Field : Inorganic Chemistry .

- Summary of Application : 4-(Benzyloxy)-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to synthesize transition metal complexes . These complexes have been evaluated for their in vitro antioxidant and antimicrobial activities .

- Methods of Application : The Schiff base ligands are synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These ligands are then used to synthesize Co(II), Ni(II), Cu(II) and Zn(II) complexes .

- Results or Outcomes : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands . The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes precautions to be taken while handling and disposing of the compound.

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process.

Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “4-(Benzyloxy)-3-bromobenzaldehyde”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. You could also consider reaching out to a chemistry professor or professional chemist for guidance.

properties

IUPAC Name |

3-bromo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAYCCCBNRUZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989351 | |

| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-bromobenzaldehyde | |

CAS RN |

69455-12-5 | |

| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)